molecular formula C9H13F3O B8486024 4-(3,3,3-Trifluoropropyl)cyclohexanone

4-(3,3,3-Trifluoropropyl)cyclohexanone

Cat. No.: B8486024
M. Wt: 194.19 g/mol
InChI Key: SGDYDVUVWPKBHQ-UHFFFAOYSA-N
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Description

4-(3,3,3-Trifluoropropyl)cyclohexanone is a fluorinated cyclohexanone derivative characterized by a trifluoropropyl group (-CF2CF2CH3) attached to the cyclohexanone ring at the 4-position. The compound combines the reactivity of a ketone with the unique electronic and steric properties imparted by the fluorine atoms. Fluorinated groups, such as the trifluoropropyl moiety, are known to enhance lipophilicity, metabolic stability, and resistance to oxidative degradation compared to non-fluorinated analogs .

Properties

Molecular Formula

C9H13F3O

Molecular Weight

194.19 g/mol

IUPAC Name

4-(3,3,3-trifluoropropyl)cyclohexan-1-one

InChI

InChI=1S/C9H13F3O/c10-9(11,12)6-5-7-1-3-8(13)4-2-7/h7H,1-6H2

InChI Key

SGDYDVUVWPKBHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1CCC(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexanone, 3-(4-acetylphenyl)- (CAS 125530-11-2)

  • Structure: Features a 4-acetylphenyl group at the 3-position of the cyclohexanone ring.
  • Molecular Weight: 216.2756 g/mol, similar to the estimated molecular weight of 4-(3,3,3-Trifluoropropyl)cyclohexanone (~216.2 g/mol) .
  • The trifluoropropyl group in this compound provides strong electron-withdrawing effects, increasing electrophilicity at the ketone group compared to the acetylphenyl analog. Applications: The acetylphenyl derivative may serve as a photostable intermediate in organic synthesis, while the fluorinated variant is more suited for environments requiring oxidative stability .

4-(3,3,3-Trifluoropropyl)oxane-2,6-dione (CAS 2228184-19-6)

  • Structure : Contains a trifluoropropyl group on a six-membered oxane (ether) ring with two ketone groups.
  • Molecular Weight: 210.2 g/mol, slightly lower than the cyclohexanone analog due to the absence of a methylene group in the ring .
  • The cyclohexanone derivative has a single ketone, making it less polar and more reactive in nucleophilic additions. Applications: The oxane-dione may act as a dienophile in Diels-Alder reactions, while the cyclohexanone derivative is more likely used in aldol condensations or as a building block for fluorinated polymers .

Dimethyl(3,3,3-Trifluoropropyl)silyldiethylamine (Silylation Reagent)

  • Structure : A trifluoropropyl-containing silylation agent used in derivatizing polar compounds for GC-MS analysis .
  • Key Differences: The trifluoropropyl group here enhances thermal stability and volatility, critical for analytical applications. In this compound, the same group primarily alters electronic properties rather than volatility. Applications: While the silylation reagent modifies analytes for detection, the cyclohexanone derivative may serve as a substrate in fluorinated drug synthesis .

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogs

Compound Molecular Weight (g/mol) Key Substituent Boiling/Melting Point* Reactivity Profile
This compound ~216.2 -CF2CF2CH3 Not reported High electrophilicity at C=O
3-(4-Acetylphenyl)-cyclohexanone 216.2756 -C6H4COCH3 Not reported Moderate electrophilicity
4-(3,3,3-Trifluoropropyl)oxane-2,6-dione 210.2 -CF2CF2CH3 Discontinued Dual ketone reactivity

*Data gaps highlight the need for experimental characterization of the target compound.

Electronic Effects

  • The trifluoropropyl group’s strong electron-withdrawing nature increases the electrophilicity of the ketone carbon in this compound, favoring nucleophilic additions (e.g., Grignard reactions) over non-fluorinated analogs like 4-propylcyclohexanone.
  • In contrast, the acetylphenyl group in 3-(4-acetylphenyl)-cyclohexanone delocalizes electron density via conjugation, reducing ketone reactivity .

Lipophilicity and Solubility

  • Fluorinated compounds typically exhibit higher logP values. For example, trifluoropropyl-substituted silylation reagents show increased lipophilicity compared to their non-fluorinated counterparts, a trend likely applicable to this compound .
  • The acetylphenyl derivative may have lower solubility in hydrophobic media due to its aromatic polar surface area.

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